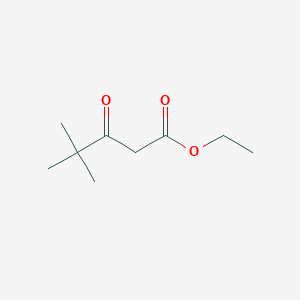

Ethyl 4,4-dimethyl-3-oxopentanoate

概述

描述

Ethyl 4,4-dimethyl-3-oxopentanoate (CAS 17094-34-7), also known as ethyl pivaloylacetate, is a β-keto ester with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . It is a colorless to yellow liquid with a boiling point of 88–90°C at 10 mmHg, a density of 0.967 g/mL, and a refractive index of 1.432 . This compound is widely used in organic synthesis, including the preparation of coumarin derivatives (e.g., 7-hydroxy-4-(1′,1′-dimethylethyl)coumarin) via acid-catalyzed Pechmann condensation and in reactions with aldehydes to form tetrahydropyrandiones . Its steric bulk and electronic properties make it a key substrate in enantioselective enzymatic reductions .

准备方法

Condensation of Pinacolone with Diethyl Carbonate

Reaction Overview

This method involves the base-catalyzed condensation of pinacolone (4,4-dimethylpentan-2-one) with diethyl carbonate to form the β-keto ester. Sodium hydride (NaH) serves as the deprotonating agent, facilitating enolate formation and subsequent nucleophilic attack on diethyl carbonate .

Reaction Scheme:

Procedure and Optimization

-

Reagents :

-

Pinacolone (1.0 equiv), diethyl carbonate (1.2 equiv), NaH (1.5 equiv).

-

Solvent: Paraffin oil (non-polar medium to stabilize NaH).

-

-

Conditions :

-

Temperature: 45–50°C.

-

Time: 6–8 hours under nitrogen atmosphere.

-

-

Workup :

Yield Data:

| Parameter | Value |

|---|---|

| Isolated Yield | 68–72% |

| Purity (GC-MS) | >95% |

Key Considerations :

-

Anhydrous conditions are critical to prevent ester hydrolysis.

-

Excess diethyl carbonate improves conversion by shifting equilibrium .

Alkylation of Ethyl Acetoacetate

Two-Step Alkylation-Decarboxylation

Ethyl acetoacetate undergoes alkylation with tert-butyl halides (e.g., tert-butyl bromide) followed by decarboxylation to yield the target compound .

Step 1: Alkylation

Step 2: Decarboxylation

2\text{O}} \text{this compound} + \text{CO}2

Optimization Insights

-

Base Selection : Sodium hydride outperforms weaker bases (e.g., K₂CO₃) in minimizing side reactions.

-

Solvent : Tetrahydrofuran (THF) enhances enolate stability compared to ethanol .

Yield Data:

| Step | Yield |

|---|---|

| Alkylation | 85% |

| Decarboxylation | 90% |

| Overall Yield | 76.5% |

Limitations :

-

Tertiary alkyl halides exhibit slower reactivity, necessitating elevated temperatures (80–100°C).

-

Competing elimination reactions reduce yields if moisture is present .

Catalytic Decarbonylation of Pivaloylpyruvic Acid Esters

Industrial-Scale Synthesis

A high-yield method involves the decarbonylation of pivaloylpyruvic acid esters using inorganic oxide catalysts (e.g., SiO₂-Al₂O₃) .

Reaction Mechanism:

2-\text{Al}2\text{O}_3, \Delta} \text{this compound} + \text{CO}

Process Parameters

-

Catalyst Loading : 5–10 wt% relative to substrate.

-

Temperature : 180–200°C.

-

Pressure : 1–2 atm (CO gas removal enhances conversion).

Performance Metrics:

| Metric | Value |

|---|---|

| Conversion | 98% |

| Selectivity | 94% |

| Isolated Yield | 92% |

Advantages :

-

Suitable for continuous-flow reactors in industrial settings.

-

Minimal waste generation compared to stoichiometric methods .

Modified Claisen Condensation

Cross-Condensation Approach

This method adapts the Claisen condensation between ethyl acetate and pinacolone under basic conditions .

Reaction Scheme:

Critical Parameters

-

Base : Sodium ethoxide (NaOEt) in ethanol.

-

Molar Ratio : 1:1.2 (ethyl acetate:pinacolone).

-

Reflux Duration : 12 hours.

Yield Comparison:

| Base | Yield |

|---|---|

| NaOEt | 65% |

| KOtBu | 58% |

Challenges :

-

Requires rigorous removal of water to prevent retro-Claisen reactions.

Enzymatic Synthesis

Biocatalytic Routes

Recent advances employ ketoreductases for asymmetric synthesis of β-keto esters, though this approach is more common for alcohol derivatives .

Example Protocol:

-

Substrate : this compound.

-

Enzyme : Carbonyl reductase from Saccharomyces cerevisiae.

-

Cofactor : NADPH (regenerated via glucose dehydrogenase).

Outcomes:

| Parameter | Value |

|---|---|

| Conversion | 99% |

| ee (Enantiomeric Excess) | >99% |

Utility :

化学反应分析

反应类型: 乙基丙酰乙酸酯会发生各种化学反应,包括:

氧化: 该化合物可以被氧化形成相应的羧酸。

还原: 还原反应可以将酮基转化为羟基,形成醇。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 硼氢化钠和氢化铝锂是常用的还原剂。

取代: 胺和醇等亲核试剂用于取代反应.

主要产品:

氧化: 羧酸。

还原: 醇。

取代: 各种酯和酰胺.

科学研究应用

Scientific Research Applications

Ethyl 4,4-dimethyl-3-oxopentanoate is utilized in various scientific fields due to its reactive functional groups. Its applications include:

-

Organic Synthesis

- Serves as a valuable building block for synthesizing complex molecules.

- Acts as a precursor for α-oxoketenes through decarboxylation, which are highly reactive intermediates in organic reactions.

-

Medicinal Chemistry

- Used in the synthesis of pharmaceutical intermediates.

- Its derivatives have shown potential biological activities, making them candidates for drug discovery.

-

Enzyme Studies

- Functions as a substrate for evaluating the activity and stereoselectivity of ketoreductases and other enzymes.

- Demonstrates excellent optical purity when reduced by specific enzymes, highlighting its utility in chiral synthesis.

Case Study 1: Stereoselective Reduction

A study demonstrated that this compound was effectively reduced by a specific carbonyl reductase (SSCR) with high selectivity. The resultant alcohol exhibited excellent optical purity, underscoring the compound's potential in chiral synthesis for pharmaceuticals.

Case Study 2: Biocatalysis Applications

Research highlighted the application of ethyl pivaloylacetate in biocatalysis within pharmaceutical manufacturing. Its ability to serve as a substrate for diverse enzymatic transformations makes it invaluable for producing complex molecules with precise stereochemistry .

作用机制

The mechanism of action of ethyl pivaloylacetate involves its reactivity as a β-keto ester. The keto group can participate in various chemical reactions, such as nucleophilic addition and condensation reactions. These reactions are facilitated by the electron-withdrawing nature of the ester group, which stabilizes the intermediate species formed during the reactions .

相似化合物的比较

Structural Analogs

The following β-keto esters are structurally and functionally related to ethyl 4,4-dimethyl-3-oxopentanoate:

Physical and Chemical Properties

- Ethyl vs. Methyl Esters : The ethyl ester has a higher molecular weight (172.22 vs. 158.20) and lower boiling point (88–90°C at 10 mmHg vs. 186°C at 760 mmHg for the methyl analog) due to differences in alkyl chain length and volatility .

- Reactivity: The ethyl ester’s steric bulk (from the 4,4-dimethyl group) enhances its stability against hydrolysis compared to less-substituted esters like ethyl acetate, though partial hydrolysis still occurs in aqueous solutions .

- Synthetic Utility: this compound reacts with aldehydes and zinc to form cyclic ketones , while its methyl counterpart is used in trifluoromethylsulfonyl group additions under mild conditions .

Research Findings

Biodegradation and Stability

- Esters like this compound undergo partial hydrolysis in aqueous solutions (pH 7, 20°C), producing more water-soluble carboxylic acids and alcohols.

Industrial and Pharmaceutical Relevance

- This compound is a precursor to 6-tert-butyl-2-thiouracil, an intermediate in pharmaceutical synthesis .

- Its methyl analog, methyl pivaloylacetate, is listed in OSHA safety guidelines as a respiratory and skin irritant, requiring careful handling .

生物活性

Overview

Ethyl 4,4-dimethyl-3-oxopentanoate, also known as ethyl pivaloylacetate, is a β-keto ester with the molecular formula C₉H₁₆O₃. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural features and biological activity. Its applications range from serving as a substrate in enzymatic reactions to being a precursor in the synthesis of pharmaceutical intermediates.

This compound is characterized by:

- Molecular Weight : 172.23 g/mol

- Boiling Point : 88-90 °C at 10 mmHg

- Density : 0.967 g/mL at 20 °C

These properties influence its behavior in biological systems, particularly its bioavailability and reactivity in synthetic pathways.

The biological activity of this compound primarily involves its role as a substrate in various enzymatic reactions. It has been shown to interact with ketoreductases, which facilitate the reduction of ketones to alcohols with high stereoselectivity. This interaction is significant for producing chiral compounds essential in pharmaceuticals.

Key Reactions

- Reduction : this compound can be reduced to its corresponding alcohol using carbonyl reductases, demonstrating excellent optical purity. This property is particularly valuable in pharmaceutical applications where stereochemistry is critical .

- Oxidation : The compound can undergo oxidation to form carboxylic acids, expanding its utility in synthetic organic chemistry.

- Substitution Reactions : The ester group can participate in nucleophilic substitution reactions, leading to various derivatives useful in medicinal chemistry.

Biological Applications

This compound has several applications across different fields:

In Medicinal Chemistry

- Pharmaceutical Intermediates : It is utilized as a building block for synthesizing complex molecules used in drug development .

- Enzyme Studies : The compound serves as a substrate for evaluating enzyme activity and stereoselectivity, particularly in the context of ketoreductases .

In Organic Synthesis

- Synthetic Pathways : Due to its reactivity, it acts as an important intermediate in the synthesis of various organic compounds .

Case Study 1: Stereoselective Reduction

A study highlighted that this compound was effectively reduced by a specific carbonyl reductase (SSCR) with high selectivity. The resultant alcohol exhibited excellent optical purity, underscoring the compound's potential in chiral synthesis for pharmaceuticals .

Case Study 2: Biocatalysis Applications

Research demonstrated the application of ethyl pivaloylacetate in biocatalysis for pharmaceutical manufacturing. The compound's ability to serve as a substrate for diverse enzymatic transformations makes it a valuable tool for producing complex molecules with precise stereochemistry .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Reactivity Profile |

|---|---|---|

| Ethyl Acetoacetate | Lacks additional methyl groups | Less sterically hindered than pivaloylacetate |

| Methyl Acetoacetate | Methyl ester instead of ethyl | Similar reactivity but less versatile |

| Ethyl 4,4,4-Trifluoroacetoacetate | Contains trifluoromethyl groups | More reactive due to electronegative groups |

This compound stands out due to its steric hindrance from two adjacent methyl groups, which affects its reactivity and interactions with enzymes compared to other β-keto esters.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 4,4-dimethyl-3-oxopentanoate, and how can reaction conditions be optimized?

Methodological Answer: this compound can be synthesized via condensation reactions. For example:

- Condensation of Ethyl Bromoacetate with a β-Keto Ester : Ethyl 2-methyl-3-oxobutanonate reacts with ethyl bromoacetate under basic conditions (e.g., sodium ethoxide in ethanol) to yield ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate, followed by hydrolysis and decarboxylation steps to obtain the target compound .

- Direct Alkylation : Ethyl acetoacetate derivatives are alkylated with tert-butyl halides in the presence of strong bases (e.g., LDA or NaH) to introduce the 4,4-dimethyl group .

Optimization Tips :

- Use anhydrous solvents (e.g., THF or EtOH) to avoid side reactions.

- Monitor reaction progress via TLC or GC-MS to minimize over-alkylation or ester hydrolysis.

- Purify via vacuum distillation (bp 88–90°C at 10 mmHg) or column chromatography .

Q. How should researchers characterize the physicochemical properties of this compound?

Methodological Answer: Key characterization methods include:

- Boiling Point and Density : Measure using a calibrated distillation apparatus (bp 88–90°C at 10 mmHg; density 0.967 g/mL at 20°C) .

- Refractive Index : Determine via refractometry (n<sup>20</sup>D = 1.432) .

- Spectroscopic Analysis :

- Chromatography : HPLC or GC purity analysis (≥95% for synthetic batches) .

Q. What are the stability considerations for storing this compound?

Methodological Answer: The compound is stable under inert conditions but sensitive to:

- Hydrolysis : Avoid prolonged exposure to moisture; store in airtight containers with desiccants.

- Oxidation : Degradation occurs in the presence of strong oxidizers (e.g., peroxides); add stabilizers like BHT (0.01–0.1% w/w) for long-term storage.

- Temperature : Store at –20°C in a freezer to prevent dimerization or ketone-enol tautomerization .

Advanced Research Questions

Q. How does this compound perform as a substrate in enantioselective hydrogenation reactions?

Methodological Answer: While the compound itself shows limited activity in some catalytic systems (e.g., no reduction by Neurospora crassa oxidoreductases ), structurally similar β-ketoesters (e.g., ethyl 5,5-dimethoxy-3-oxopentanoate) achieve high enantioselectivity (up to 98.7% ee) using Ru[(R)-BINAP]Cl2 under 50 bar H2 at 50°C in MeOH . For this compound:

- Catalyst Screening : Test chiral Rh<sup>I</sup> or Ru<sup>II</sup> complexes with phosphine ligands.

- Reaction Optimization : Vary H2 pressure (10–100 bar), solvent polarity (MeOH vs. THF), and S/C ratios (up to 20,000:1) .

Q. What role does this compound play in synthesizing bioactive heterocycles?

Methodological Answer: The compound serves as a precursor for:

- Thiouracil Derivatives : React with thiourea under basic conditions (NaOEt/EtOH) to form 6-tert-butyl-2-thiouracil, a potential antiviral agent (98% purity post-recrystallization) .

- Ketenimines : Palladium-catalyzed coupling with isocyanides yields ketenimine intermediates (68% yield via Pd(OAc)2/Xantphos) .

Key Steps : - Control reaction pH (8–10) to avoid ester hydrolysis.

- Use chiral auxiliaries (e.g., Evans’ oxazolidinones) for enantioselective C–C bond formation .

Q. How does the steric hindrance of the 4,4-dimethyl group influence reactivity in nucleophilic additions?

Methodological Answer: The tert-butyl group:

- Reduces Enolate Formation : Steric bulk slows deprotonation at C3, requiring stronger bases (e.g., LDA vs. NaH) .

- Directs Regioselectivity : Favors alkylation at the less hindered α-position (e.g., synthesis of methyl 2-hydroxy-2,4-dimethyl-3-oxopentanoate via Michael addition) .

Experimental Validation : - Compare reaction rates with unsubstituted analogs (e.g., ethyl acetoacetate) using kinetic isotopic effect (KIE) studies.

- Analyze regioselectivity via <sup>13</sup>C NMR or X-ray crystallography .

Q. What are the environmental and biodegradation profiles of this compound?

Methodological Answer:

- Aquatic Toxicity : Classified as slightly hazardous (GHS Category 3); avoid release into waterways due to moderate bioaccumulation potential (logP = 1.6) .

- Biodegradation : Esters hydrolyze slowly in neutral aqueous conditions (t1/2 ~28 days) to 4,4-dimethyl-3-oxopentanoic acid, which undergoes microbial degradation via β-oxidation pathways .

Testing Protocols : - OECD 301C (Ready Biodegradability Test): Monitor BOD5 and COD levels.

- Use HPLC-MS to track hydrolysis products .

属性

IUPAC Name |

ethyl 4,4-dimethyl-3-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-12-8(11)6-7(10)9(2,3)4/h5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUYNTIDSHCJIKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066161 | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17094-34-7 | |

| Record name | Ethyl pivaloylacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17094-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl pivaloylacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017094347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentanoic acid, 4,4-dimethyl-3-oxo-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4,4-dimethyl-3-oxovalerate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.406 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL PIVALOYLACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHZ3L061FH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。